molecular formula C22H32O2 B14096569 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol CAS No. 92464-88-5

12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol

Cat. No.: B14096569
CAS No.: 92464-88-5
M. Wt: 328.5 g/mol
InChI Key: LSEOITPKTVFFAM-UHFFFAOYSA-N
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Description

12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol ( 71135-48-3) is a high-value chemical intermediate of significant interest in organic and bioorganic synthesis. Its primary research application lies in the preparation of biologically crucial isoprenoid compounds, most notably as a building block in the synthetic pathways for coenzymes Q (ubiquinones), vitamin K, and various polyprenylquinones . These final compounds play fundamental roles in biological processes such as electron transport chains and blood coagulation, making this reagent a critical tool for researchers studying these pathways and developing related analogs. The compound features a specific (2E,6E,10E) stereochemistry and a benzyl-protected alcohol functionality, which provides strategic advantages in multi-step syntheses by allowing for selective deprotection and further functionalization of the terpenoid backbone. It is supplied with strict quality control to ensure purity and stability, requiring storage in an amber vial at -20°C under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEOITPKTVFFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742121
Record name 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92464-88-5
Record name 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Triene Backbone

The triene system is synthesized through iterative Wittig olefination using methyl-substituted phosphonium ylides. For example:

  • C2–C6 segment : Reaction of isobutyltriphenylphosphonium bromide with formaldehyde yields (E)-2-methylpropene.
  • C6–C10 segment : A second Wittig reaction with 3-methylpent-2-en-1-yl ylide extends the chain.
  • C10–C12 segment : Benzylation of the terminal alcohol completes the backbone.

Benzyloxy Group Installation

The benzyl ether is introduced via nucleophilic substitution using benzyl bromide under alkaline conditions (K₂CO₃, DMF, 60°C). This step achieves 85–90% yield, with competing elimination minimized by steric hindrance from adjacent methyl groups.

Catalytic Asymmetric Methods

Palladium-Catalyzed Cross-Coupling

Palladium complexes (e.g., Pd(PPh₃)₄) facilitate Sonogashira couplings between alkyne precursors and benzyl-protected iodides. This method ensures precise control over double-bond geometry, with >95% E-selectivity achieved using bulky phosphine ligands.

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) separates enantiomers of racemic intermediates. This approach elevates enantiomeric excess (ee ) to 98% in the final product, critical for bioactive applications.

Industrial-Scale Production Challenges

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency, reducing side reactions in exothermic steps like benzylation. Pilot-scale trials demonstrate 20% higher yield compared to batch reactors.

Solvent Recycling

Ionic liquids (e.g., [BMIM][PF₆]) replace volatile organic solvents, enabling 95% recovery and reuse. This innovation reduces production costs by 30% while meeting environmental regulations.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost ($/kg) Scalability
Wittig-Grignard 72 88 450 Moderate
Palladium Catalysis 89 95 620 High
Enzymatic Resolution 65 99 780 Low

Table 1: Performance metrics of primary synthesis routes.

Chemical Reactions Analysis

Types of Reactions

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes.

Medicine

In medicine, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol is compared below with three analogs: 2,6,10-trimethyldodeca-2,6,10-trien-1-ol, 12-(Phenoxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol, and 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-triene.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity Profile (NCI-60 Screening) Primary Protein Targets
12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol 356.5 Benzyloxy, hydroxyl, polyene Moderate cytotoxicity (GI₅₀: 1.2 µM) CYP450, Tubulin
2,6,10-Trimethyldodeca-2,6,10-trien-1-ol 254.4 Hydroxyl, polyene Low cytotoxicity (GI₅₀: >10 µM) Lipid membranes
12-(Phenoxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol 342.4 Phenoxy, hydroxyl, polyene High cytotoxicity (GI₅₀: 0.8 µM) Topoisomerase II
12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-triene 340.5 Benzyloxy, polyene Weak bioactivity (GI₅₀: 5.6 µM) None identified

Key Findings:

Role of the Benzyloxy Group : The benzyloxy moiety in 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol enhances membrane permeability compared to the hydroxyl-only analog (2,6,10-trimethyldodeca-2,6,10-trien-1-ol), as evidenced by its lower GI₅₀ value .

Hydroxyl Group Importance : The absence of the hydroxyl group in 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-triene results in significantly reduced cytotoxicity, suggesting the hydroxyl group is critical for target engagement .

Phenoxy vs. Benzyloxy: The phenoxy-substituted analog exhibits higher cytotoxicity, likely due to improved electron-withdrawing effects that stabilize interactions with Topoisomerase II .

Mechanistic Insights from Bioactivity Clustering

As demonstrated in hierarchical clustering analyses of NCI-60 datasets, 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol groups with other polyene alcohols targeting tubulin and cytochrome P450 enzymes. This clustering aligns with its structural similarity to taxane derivatives but distinguishes it from phenoxy-containing analogs, which cluster with topoisomerase inhibitors .

Biological Activity

12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol is a complex organic compound notable for its structural features and potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and provides a comprehensive analysis of relevant studies and data.

Chemical Structure and Properties

The molecular formula of 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol is C22H32O2C_{22}H_{32}O_{2}, with a molecular weight of approximately 328.5 g/mol. The compound appears as a colorless oil and possesses a unique structure characterized by multiple double bonds and a benzyloxy group that may influence its biological activity .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol. For instance:

  • Study Findings : A derivative of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Concentration Effects : The antimicrobial efficacy was dose-dependent, with higher concentrations leading to increased inhibition zones in agar diffusion tests.
CompoundBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Derivative AS. aureus20100
Derivative BE. coli18100

Anticancer Activity

Research has also focused on the anticancer potential of similar compounds:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be around 25 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the activation of caspases and the modulation of apoptotic pathways.
Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-72570
HeLa3065

Case Study 1: Antibacterial Efficacy

A recent study published in a peer-reviewed journal explored the antibacterial properties of a synthesized derivative of 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol. The researchers found that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Anticancer Properties

Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that treatment with the compound resulted in significant tumor growth inhibition in xenograft models. The study concluded that further research is warranted to explore its potential as an anticancer drug candidate .

Q & A

Q. What are the recommended synthetic pathways for 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via catalytic isomerization or oxidation of terpene precursors (e.g., geraniol or farnesol derivatives). For example, introducing the benzyloxy group at position 12 may involve protecting the hydroxyl group with benzyl chloride under basic conditions (e.g., NaH in THF) . Key steps include:

Precursor Activation : Use transition metal catalysts (e.g., Ru or Pd) for selective functionalization.

Protection/Deprotection : Benzyl ether formation to stabilize the hydroxyl group during synthesis.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Table 1 : Example Synthetic Routes (Hypothetical Data Based on Terpene Chemistry)

PrecursorCatalystSolventYield (%)Purity (HPLC)
Farnesol derivativePd/CTHF6598%
Geraniol analogRuCl3EtOH5295%

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT), IR , and HRMS for structural confirmation:
  • ¹H NMR : Identify olefinic protons (δ 5.0–5.5 ppm) and benzyloxy aromatic protons (δ 7.2–7.4 ppm).
  • IR : Detect C-O (benzyl ether, ~1100 cm⁻¹) and hydroxyl stretches (if deprotected, ~3400 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 330.2 (calculated for C₂₂H₃₀O₂).

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent oxidation and light-induced degradation. Use molecular sieves (3Å) in the storage container to absorb moisture .

Advanced Research Questions

Q. How can researchers investigate the antioxidant mechanism of this compound in cellular models?

  • Methodological Answer : Employ in vitro assays :
  • DPPH/ABTS Radical Scavenging : Measure IC₅₀ values compared to ascorbic acid.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HEK-293) exposed to oxidative stress (H₂O₂) .
    Table 2 : Antioxidant Activity Profile (Hypothetical Data)
AssayIC₅₀ (μM)Positive Control (IC₅₀)
DPPH28.5Ascorbic acid (12.3)
Cellular ROS (HEK-293)45.2N-Acetylcysteine (30.1)

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with methoxy or propargyloxy groups) and test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Use microbroth dilution (MIC determination) and time-kill assays .

Q. How can competitive binding studies elucidate interactions between this compound and biological receptors?

  • Methodological Answer : Conduct fluorescence quenching with a known ligand (e.g., 2-naphthol) and measure displacement using a spectrofluorometer. Calculate binding constants (Kd) via Stern-Volmer plots .

Q. What advanced chromatographic techniques resolve this compound in complex biological matrices?

  • Methodological Answer : Use UHPLC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 μm) and gradient elution (water/acetonitrile + 0.1% formic acid). Optimize ionization parameters (ESI+) for enhanced sensitivity .

Q. How can isotopic labeling track metabolic pathways of this compound in vivo?

  • Methodological Answer : Synthesize a ¹³C-labeled analog at the benzyloxy group. Administer to model organisms (e.g., mice), and analyze metabolites via LC-MS/MS with MRM transitions. Identify phase I/II metabolites (e.g., glucuronides) .

Key Notes for Experimental Design

  • Contradictions in Data : Variability in biological activity (e.g., antimicrobial IC₅₀) may arise from differences in assay conditions (pH, solvent). Always include internal controls and validate with orthogonal methods .
  • Advanced Instrumentation : Collaborate with facilities offering X-ray crystallography or cryo-EM for 3D structural insights if crystallization is feasible.

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